molecular formula C2Br2ClF3 B1294775 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane CAS No. 354-51-8

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

Cat. No. B1294775
CAS RN: 354-51-8
M. Wt: 276.28 g/mol
InChI Key: OVZATIUQXBLIQT-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane, also known as BCTFE, is an important fluorine-containing organic intermediate that can be used in pesticides, medicines, materials, and other fields . It has a molecular weight of 276.278 .


Synthesis Analysis

The synthesis of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane involves adding 100g of the compound and 100g of liquid bromine (0.626mol) to a 250ml three-necked round-bottomed flask. The reaction system is magnetically stirred at 25°C. Chlorotrifluoroethylene gas is slowly passed into the reaction system until the red-brown color of the reaction system fades. After the reaction is completed, insoluble impurities are removed by suction filtration, and the solution is purged with nitrogen to remove excess chlorotrifluoroethylene .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane can be represented by the formula C2Br2ClF3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane has a boiling point of 93-94°C . It is a colorless transparent liquid .

Scientific Research Applications

NMR Investigations

A comprehensive study using nuclear magnetic resonance (NMR) was conducted on a compound similar to 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane, focusing on the determination of chemical shifts and coupling constants. This research provides valuable insights into the molecular structure and dynamics of such compounds (Hinton & Jaques, 1975).

Synthesis and Recycling Methods

Research into the synthesis of 1-chloro-2,2-difluoroethylene from related compounds has been explored. This study is significant for industrial-scale production and recycling of chlorofluorocarbons, offering an environmentally conscious solution (Wang, Yang, & Xiang, 2013).

properties

IUPAC Name

1,2-dibromo-1-chloro-1,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClF3/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZATIUQXBLIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Cl)Br)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861891
Record name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
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Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

CAS RN

354-51-8
Record name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
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Record name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
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Record name 354-51-8
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Record name 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
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Record name 1,2-dibromo-1-chloro-1,2,2-trifluoroethane
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Record name 1,2-DIBROMO-1-CHLORO-1,2,2-TRIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

Citations

For This Compound
25
Citations
J Guiot, MA Néouze, L Sauguet… - Journal of Polymer …, 2005 - Wiley Online Library
The radical copolymerization of vinylidene fluoride (VDF) with 4‐bromo‐1,1,2‐trifluorobut‐1‐ene (C 4 Br) was examined. This bromofluorinated alkene was synthesized in three steps, …
Number of citations: 24 onlinelibrary.wiley.com
H Roychaudhury - 1977 - search.proquest.com
The acylation of toluene by diethylmalonyl dichloride in carbon disulphide solvent, originally reported by Karl Fleischer, has been re-investigated. In agreement with Fleischer, 5-methyl-…
Number of citations: 0 search.proquest.com
J Guiot, MA Néouze, L Sauguet, B Boutevin - Citeseer
The radical copolymerization of vinylidene fluoride (VDF) with 4-bromo-1, 1, 2-trifluorobut-1-ene (C4Br) is presented. That bromofluorinated alkene was synthesized in three steps …
Number of citations: 4 citeseerx.ist.psu.edu
JD Park, RW Lamb, JR Lacher - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
The synthesis of various halogenated ethane derivatives was performed by the pyrolysis of CF 2 Br-CFClBr and other similar compound. The reactions were carried out in a …
Number of citations: 5 www.journal.csj.jp
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
GG Beulah, PT Soris, VR Mohan - Int. J. Health Sci. Res, 2018 - academia.edu
In this study, the bioactive compounds of D. falcata leaf and stem have been evaluated using GC-MS techniques. The Chemical composition of the ethanol extract of leaf and stem of D. …
Number of citations: 47 www.academia.edu
P Tarrant, GW Dyckes - 1955 - apps.dtic.mil
The preparation of a homopolymer from 3, 3, 3-trifluoro-propylmethyldichlorosilane has been accomplished on a small scale. Experimental conditions have been studied for the re …
Number of citations: 2 apps.dtic.mil
LG Feoktistov - Progress in Electrochemistry of Organic Compounds 1, 1971 - Springer
The present review has the aim of comparing available published data on the effect of stereochemical factors on the kinetics and mechanism of electrode reactions involving organic …
Number of citations: 0 link.springer.com
LA Forero, JA Velásquez - Journal of Chemical & Engineering …, 2010 - ACS Publications
A method to determine the Patel−Teja equation of state (EoS) constants F and ζ c is presented. The method uses Wagner and Rackett equations to generate vapor pressure and liquid …
Number of citations: 22 pubs.acs.org
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com

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